molecular formula C7H12F2N2O B2522182 7-(Aminomethyl)-3,3-difluoroazepan-2-one CAS No. 2260937-60-6

7-(Aminomethyl)-3,3-difluoroazepan-2-one

Cat. No.: B2522182
CAS No.: 2260937-60-6
M. Wt: 178.183
InChI Key: DWPLIOUQDGRTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Aminomethyl)-3,3-difluoroazepan-2-one is a heterocyclic compound featuring a seven-membered ring with an aminomethyl group and two fluorine atoms attached to the third carbon

Scientific Research Applications

7-(Aminomethyl)-3,3-difluoroazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-3,3-difluoroazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoro-substituted amine with a suitable carbonyl compound, followed by cyclization to form the azepanone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-3,3-difluoroazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-3,3-difluoroazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(Aminomethyl)-3-fluoroazepan-2-one: Similar structure but with only one fluorine atom.

    7-(Aminomethyl)-3,3-dichloroazepan-2-one: Chlorine atoms instead of fluorine.

    7-(Aminomethyl)-3,3-dibromoazepan-2-one: Bromine atoms instead of fluorine.

Uniqueness

7-(Aminomethyl)-3,3-difluoroazepan-2-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The difluoro substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

7-(aminomethyl)-3,3-difluoroazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLIOUQDGRTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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